molecular formula C21H20ClNO3S2 B4943412 (5Z)-5-[[3-[2-(4-chloro-3-methylphenoxy)ethoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

(5Z)-5-[[3-[2-(4-chloro-3-methylphenoxy)ethoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B4943412
M. Wt: 434.0 g/mol
InChI Key: UOKJPWVNPRRNTG-UYRXBGFRSA-N
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Description

The compound (5Z)-5-[[3-[2-(4-chloro-3-methylphenoxy)ethoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic organic molecule It is characterized by its complex structure, which includes a thiazolidinone ring, a phenoxyethoxy group, and a chloromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[[3-[2-(4-chloro-3-methylphenoxy)ethoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multiple steps. One common synthetic route starts with the preparation of the thiazolidinone ring, followed by the introduction of the phenoxyethoxy group and the chloromethylphenyl group. The reaction conditions often include the use of solvents such as toluene or dichloromethane, and catalysts like palladium or copper complexes. The reactions are usually carried out under inert atmospheres to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to enhance yield and efficiency. These methods often employ packed-bed reactors and optimize parameters such as temperature, pressure, and flow rates to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[[3-[2-(4-chloro-3-methylphenoxy)ethoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, inert atmospheres, and the use of catalysts or specific solvents to ensure high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or alcohols .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .

Biology

In biological research, (5Z)-5-[[3-[2-(4-chloro-3-methylphenoxy)ethoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development .

Medicine

Medically, this compound is being explored for its potential therapeutic effects. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent .

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of (5Z)-5-[[3-[2-(4-chloro-3-methylphenoxy)ethoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling .

Properties

IUPAC Name

(5Z)-5-[[3-[2-(4-chloro-3-methylphenoxy)ethoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO3S2/c1-3-23-20(24)19(28-21(23)27)13-15-5-4-6-16(12-15)25-9-10-26-17-7-8-18(22)14(2)11-17/h4-8,11-13H,3,9-10H2,1-2H3/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOKJPWVNPRRNTG-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=CC=C2)OCCOC3=CC(=C(C=C3)Cl)C)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC(=CC=C2)OCCOC3=CC(=C(C=C3)Cl)C)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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